molecular formula C10H7F2NO B7989495 3,8-Difluoro-6-methoxyquinoline

3,8-Difluoro-6-methoxyquinoline

Cat. No.: B7989495
M. Wt: 195.16 g/mol
InChI Key: WPOJACRIOOYSQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

Types of Reactions: 3,8-Difluoro-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinolines .

Comparison with Similar Compounds

Biological Activity

3,8-Difluoro-6-methoxyquinoline is a fluorinated quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and antiviral agent. This compound's unique structural features, including the positioning of fluorine and methoxy groups, significantly influence its biological activity and pharmacological properties.

Chemical Structure

The molecular structure of this compound is characterized by:

  • Fluorine Substituents : Positioned at the 3 and 8 positions of the quinoline ring.
  • Methoxy Group : Located at the 6 position, which enhances solubility and bioavailability.

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Fluorination Reactions : Utilizing fluorinating agents to introduce fluorine atoms into the quinoline framework.
  • Methoxylation : Employing methoxy groups through methylation reactions on the quinoline backbone.

Antibacterial Activity

This compound has been investigated for its antibacterial properties. Studies indicate that it exhibits significant inhibitory effects against a range of bacterial strains. The mechanism of action primarily involves:

  • Inhibition of Bacterial Enzymes : The compound targets DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This inhibition leads to cell death and prevents bacterial proliferation.

Minimum Inhibitory Concentration (MIC) Studies

The MIC values of this compound have been reported to demonstrate effectiveness against various pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus0.0625
Escherichia coli0.125
Klebsiella pneumoniae0.25

These values indicate that the compound is particularly potent against Gram-positive bacteria compared to standard antibiotics .

Antiviral Activity

Recent research has highlighted the antiviral potential of this compound. It has shown efficacy against several viruses by disrupting viral replication processes:

  • Mechanism : The compound interferes with viral RNA synthesis and protein translation, thus inhibiting viral proliferation .

Anticancer Properties

In addition to its antibacterial and antiviral activities, this compound has been studied for its anticancer effects. Preliminary findings suggest:

  • Inhibition of Cancer Cell Proliferation : It exhibits cytotoxic effects on various cancer cell lines, including colorectal cancer cells (COLO 205), with IC50 values indicating high potency compared to conventional chemotherapeutics .
Cancer Cell LineIC50 (µM)
COLO 2050.11
Normal Colorectal Cells>10.0

These results suggest a promising therapeutic index for further development in cancer treatment .

Study on Antibacterial Efficacy

A study conducted by Ravasio et al. demonstrated that derivatives of quinoline with fluorine substituents exhibit enhanced antibacterial activity compared to their unsubstituted counterparts. The study found that compounds similar to this compound showed a two to four-fold reduction in MIC against common pathogens such as Staphylococcus aureus and E. coli .

Study on Antiviral Properties

In a recent investigation into antiviral agents, researchers reported that modifications in the electron-withdrawing properties of quinoline derivatives significantly influenced their antiviral activity. The study highlighted that compounds with increased lipophilicity showed improved efficacy against viral strains, suggesting that structural modifications like those in this compound could enhance therapeutic outcomes .

Properties

IUPAC Name

3,8-difluoro-6-methoxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO/c1-14-8-3-6-2-7(11)5-13-10(6)9(12)4-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOJACRIOOYSQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C(C=N2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.